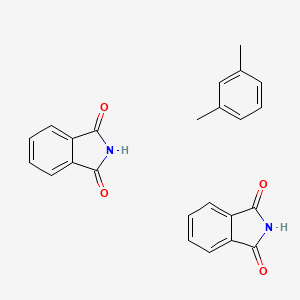
M-Xylene bis-phthalimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
M-Xylene bis-phthalimide is an organic compound belonging to the phthalimide family Phthalimides are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: M-Xylene bis-phthalimide can be synthesized through the condensation of m-xylene with phthalic anhydride in the presence of a suitable catalyst. The reaction typically involves heating the reactants to a high temperature to facilitate the formation of the phthalimide ring. The process can be carried out under reflux conditions using a solvent such as toluene or xylene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or Lewis acids can enhance the reaction efficiency. The final product is usually purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: M-Xylene bis-phthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the phthalimide ring to phthalamic acid.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalimide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Phthalic acid derivatives.
Reduction: Phthalamic acid.
Substitution: Various substituted phthalimide derivatives.
Applications De Recherche Scientifique
M-Xylene bis-phthalimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of high-performance polymers and organic electronic materials.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antibacterial and anticancer properties.
Medicine: Phthalimide derivatives are being explored for their therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: this compound is used in the production of dyes, pigments, and agrochemicals.
Mécanisme D'action
The mechanism of action of M-Xylene bis-phthalimide involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, facilitating various redox reactions. In biological systems, its derivatives may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Phthalimide: A simpler analog with similar chemical properties.
Naphthalimide: A related compound with a naphthalene ring, offering different electronic properties.
Succinimide: Another related compound with a different ring structure.
Uniqueness: M-Xylene bis-phthalimide stands out due to its unique structure, which combines the properties of m-xylene and phthalimide. This combination imparts distinct electronic and steric characteristics, making it valuable for specific applications in polymer synthesis and organic electronics.
Propriétés
Formule moléculaire |
C24H20N2O4 |
|---|---|
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
isoindole-1,3-dione;1,3-xylene |
InChI |
InChI=1S/2C8H5NO2.C8H10/c2*10-7-5-3-1-2-4-6(5)8(11)9-7;1-7-4-3-5-8(2)6-7/h2*1-4H,(H,9,10,11);3-6H,1-2H3 |
Clé InChI |
DFQHXCSIBHACJF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C.C1=CC=C2C(=C1)C(=O)NC2=O.C1=CC=C2C(=C1)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


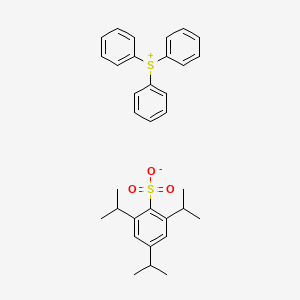
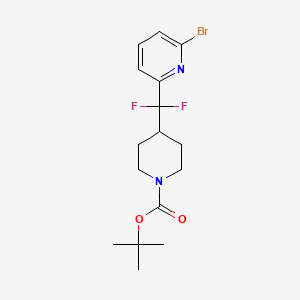
![4-(2-(1-isopropyl-1H-indazol-7-yl)ethynyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13927190.png)
![7-Amino-2-oxa-5-azaspiro[3.5]nonan-6-one](/img/structure/B13927191.png)
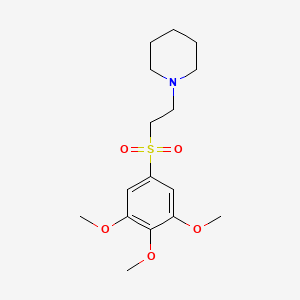
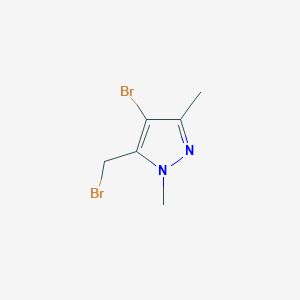
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 3-(3-aminophenyl)-4-chloro-, 1,1-dimethylethyl ester](/img/structure/B13927227.png)
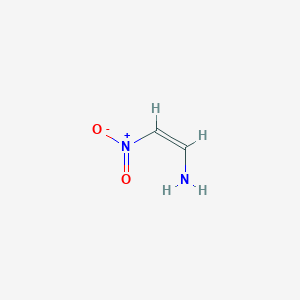
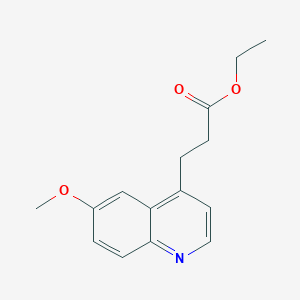
![3-Methyl-4-(1,2,4-triazolo[4,3-c]pyrimidin-7-yloxy)benzenamine](/img/structure/B13927262.png)
![4-{[Tert-butyl(diphenyl)silyl]oxy}cyclohexanecarbaldehyde](/img/structure/B13927267.png)
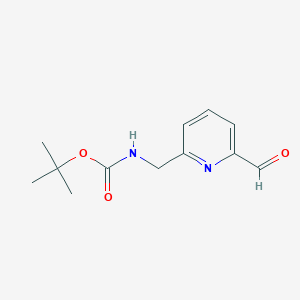
![6,8-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13927279.png)

